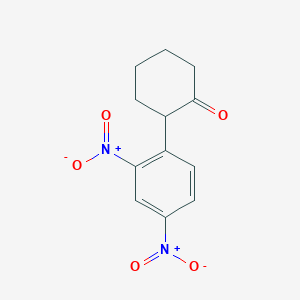

2-(2,4-Dinitrophenyl)cyclohexanone

Descripción general

Descripción

2-(2,4-Dinitrophenyl)cyclohexanone is a chemical compound that has been studied in various contexts due to its interesting chemical properties and potential applications. It is related to a family of compounds that are derivatives of cyclohexanone, characterized by the presence of a 2,4-dinitrophenylhydrazone group.

Synthesis Analysis

The synthesis of 2-(2,4-Dinitrophenyl)cyclohexanone derivatives can be achieved through condensation reactions. For instance, cyclohexanone can react with 2,4-dinitrophenylhydrazine to form the corresponding hydrazone . Additionally, a new compound with three nitro groups, 1-(2,4-dinitrophenyl)azo-1-nitrocyclohexane, was prepared by reacting cyclohexanone-2,4-dinitrophenylhydrazine with nitric oxide .

Molecular Structure Analysis

The molecular structure of 2-(2,4-Dinitrophenyl)cyclohexanone derivatives has been elucidated using various techniques. For example, the crystal structure of a related compound, cyclotridecanone 2,4-dinitrophenylhydrazone, was determined using X-ray diffractometry, revealing that the 2,4-dinitrophenylhydrazone group is almost perpendicular to the carbocycle . Similarly, the crystal structure of cyclohexanone 2,4-dinitrophenylhydrazone showed an overlapped arrangement of parallel aromatic rings, suggesting the existence of π-π stacking interactions .

Chemical Reactions Analysis

The reactivity of 2-(2,4-Dinitrophenyl)cyclohexanone derivatives has been explored in various chemical reactions. For instance, the nucleophilic cleavage of the N-O bond in O-(2,4-dinitrophenyl)cyclohexanone oxime was studied, revealing a specific order of nucleophilic reactivity and suggesting an SN2 type of reaction . Additionally, 2,4-dinitrophenol was found to be an effective cocatalyst, improving the activities and enantioselectivities of primary amine organocatalysts in asymmetric aldol reactions involving cyclohexanone .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2,4-Dinitrophenyl)cyclohexanone derivatives have been characterized through various studies. The thermal decomposition kinetics of 1-(2,4-dinitrophenyl)azo-1-nitrocyclohexane were investigated using differential scanning calorimetry (DSC), providing insights into the kinetic model function, apparent activation energy, and critical temperature of thermal explosion . Additionally, the chromatographic behavior of cycloketone 2,4-dinitrophenylhydrazones, including the standard cyclohexanone derivative, was studied using thin-layer chromatography, demonstrating good separations of test compounds .

Aplicaciones Científicas De Investigación

Preparation and Structural Analysis

The compound 1-(2,4-dinitrophenyl)azo-1-nitrocyclohexane, prepared through a reaction involving cyclohexanone-2,4-dinitrophenylhydrazine, exhibits significant properties for thermal decomposition kinetics analysis. The compound's monoclinic crystal structure and thermal behavior under different conditions have been extensively studied (Yang et al., 2005).

Catalytic and Organocatalytic Applications

2-(2,4-Dinitrophenyl)cyclohexanone has been utilized in the field of catalysis. For instance, it has been used as a cocatalyst in asymmetric aldol reactions, significantly improving the activities and enantioselectivities of primary amine organocatalysts (Da et al., 2009). Additionally, the compound has been involved in synthesizing valine dipeptide organocatalysts for aldol reactions in brine, demonstrating its versatility in organocatalysis (Huang et al., 2011).

Environmental Applications

In environmental science, research has shown the utility of 2-(2,4-Dinitrophenyl)cyclohexanone in the degradation of harmful compounds. A study demonstrated the degradation of 2,4-Dinitrophenol, a toxic compound used in pesticides and herbicides, by a mixed culture of photoautotrophic microorganisms (Hirooka et al., 2006).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2,4-dinitrophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5/c15-12-4-2-1-3-10(12)9-6-5-8(13(16)17)7-11(9)14(18)19/h5-7,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTZVJSALNNSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377149 | |

| Record name | 2-(2,4-dinitrophenyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dinitrophenyl)cyclohexanone | |

CAS RN |

21442-55-7 | |

| Record name | 2-(2,4-dinitrophenyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303190.png)

![Isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1303197.png)

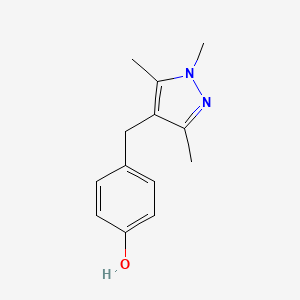

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenol](/img/structure/B1303208.png)